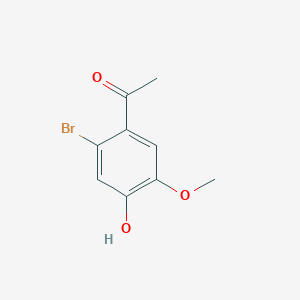
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group. It is known for its diverse applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be achieved through various methods. One common synthetic route involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) in the presence of bromine and a suitable solvent such as methylene chloride at room temperature . The reaction can also be carried out in acetic acid or acetic anhydride under similar conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethanone group can be reduced to form alcohols.
Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds such as:
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the hydroxyl group.
2-Bromo-1-(4-methylphenyl)ethanone: Similar structure but has a methyl group instead of a methoxy group.
2-Propanone, 1-(4-methoxyphenyl): Similar structure but lacks the bromine atom.
The presence of the bromine atom, hydroxyl group, and methoxy group in this compound makes it unique and imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C9H9BrO3 |
|---|---|
Poids moléculaire |
245.07 g/mol |
Nom IUPAC |
1-(2-bromo-4-hydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)6-3-9(13-2)8(12)4-7(6)10/h3-4,12H,1-2H3 |
Clé InChI |
CNWGXGYCTUWGJF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1Br)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
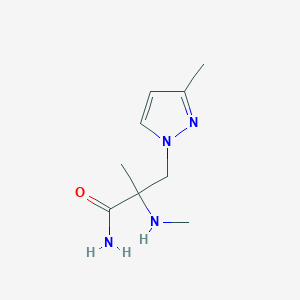
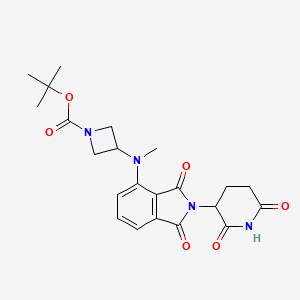

![1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B13484925.png)
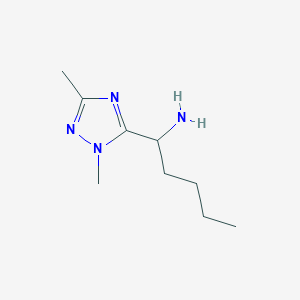
![4-[(Trifluoromethyl)sulfanyl]benzene-1-carboximidamide, acetic acid](/img/structure/B13484944.png)
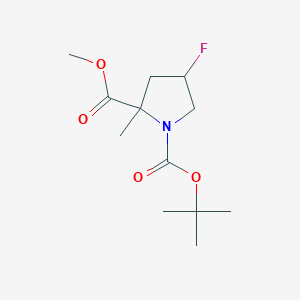
![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
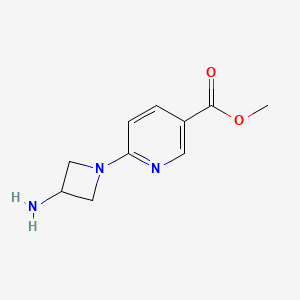
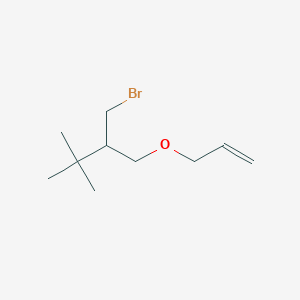
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
